N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
This compound features a dichlorophenyl group linked to an acetamide backbone, with a sulfanyl bridge connecting to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety. The dichlorophenyl group is commonly associated with bioactivity in agrochemicals (e.g., 2,4-D) and pharmaceuticals, while the triazinone ring may contribute to hydrogen bonding and stability .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-3-2-7(13)4-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUAJKAHNQSAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound's structure features a dichlorophenyl group and a triazinyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C12H10Cl2N4O2S
- Molecular Weight : 345.2044 g/mol
- CAS Number : 721898-67-5
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Its structural features suggest potential interactions with microbial targets.
- Cytotoxic Effects : Preliminary studies indicate possible cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Activity Against Fungi : Studies have shown that triazole derivatives can be effective against fungal strains like Candida albicans and Rhodotorula mucilaginosa, often outperforming established antifungals like fluconazole .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- NCI-60 Cell Line Panel : Initial screenings against the NCI panel revealed moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% for specific cell lines .
Study 1: Antifungal Efficacy
A study evaluated several triazole derivatives for antifungal activity against clinical isolates. The most active compounds demonstrated minimum inhibitory concentrations (MIC) of ≤ 25 µg/mL against Candida species . The docking studies suggested that these compounds bind effectively to the active site of lanosterol 14α-demethylase.
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of triazine derivatives on the NCI-60 cell line panel. The results indicated varying degrees of cytotoxicity with some compounds showing significant activity against breast cancer and melanoma cells .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(2,4-dichlorophenyl)-2-[... | Dichlorophenyl & Triazinyl | Moderate efficacy against fungi | Moderate IGP in NCI panel |
| Similar Triazole Derivative A | Different substituents | High efficacy against Candida | High IGP in breast cancer |
| Similar Triazole Derivative B | Lacks methyl group | Low efficacy against fungi | Low IGP |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
Key Observations :
- Dichlorophenyl vs. sulfamoylphenyl (13a–e) or naphthalenyl (6m) groups may influence lipophilicity and target selectivity .
Physicochemical Properties
Analysis :
Inferences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
